molecular formula C15H20N2O3S B2801397 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide CAS No. 922036-05-3

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide

Cat. No.: B2801397
CAS No.: 922036-05-3
M. Wt: 308.4
InChI Key: FKSPXEGZDYNVQW-UHFFFAOYSA-N
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Description

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide is an organic compound known for its unique chemical structure and properties It falls under the class of sulfonyl compounds, characterized by the presence of a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide generally involves multi-step reactions:

  • Formation of 3,4-dihydroisoquinolin-2(1H)-yl intermediate: This step often employs cyclization reactions under acidic conditions.

  • Sulfonylation: The intermediate reacts with sulfonyl chloride to form a sulfonamide linkage, typically in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed.

  • Carboxamidation: Introduction of the cyclopropanecarboxamide group involves amide bond formation, using reagents like N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents.

Industrial Production Methods

Industrial synthesis may adopt a more streamlined and cost-effective approach, often involving continuous flow techniques to enhance efficiency and yield. Reactions are carefully monitored, and advanced purification techniques, such as column chromatography, are employed to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, typically using oxidizing agents like hydrogen peroxide.

  • Reduction: Reduction reactions can convert the compound into corresponding amines or other derivatives, using agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the sulfonyl or carboxamide groups can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride

  • Bases: Triethylamine, sodium hydroxide

  • Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

  • Oxidation Products: Sulfoxides, sulfones

  • Reduction Products: Amines, simplified sulfonyl derivatives

  • Substitution Products: Varied functional derivatives depending on the substituent introduced

Scientific Research Applications

In Chemistry

The compound serves as a versatile intermediate for the synthesis of complex molecules. Its sulfonyl group makes it reactive in various coupling reactions, facilitating the construction of larger, more complex structures.

In Biology and Medicine

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide is being explored for its potential pharmaceutical applications. It exhibits biological activity that could be harnessed in the development of new drugs, particularly those targeting sulfonamide-susceptible pathways in microbial and cancer cells.

In Industry

The compound's stability and reactivity make it suitable for use in the manufacture of specialty chemicals and advanced materials. Its applications extend to areas such as agrochemicals and performance materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-3,4-dihydroisoquinolin-2(1H)-sulfonamide

  • N-(2-(morpholino)ethyl)-3,4-dihydroisoquinolin-2(1H)-sulfonamide

Uniqueness

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide stands out due to the presence of the cyclopropanecarboxamide group, which imparts unique steric and electronic properties, potentially leading to distinct reactivity and biological activity compared to its analogs.

Understanding this compound's nuances helps scientists tailor its use in research and applications, ensuring that its full potential is leveraged in diverse fields.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c18-15(13-5-6-13)16-8-10-21(19,20)17-9-7-12-3-1-2-4-14(12)11-17/h1-4,13H,5-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSPXEGZDYNVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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